NPE-caged-proton
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Overview
Description
Mechanism of Action
Target of Action
The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .
Mode of Action
This compound is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .
Biochemical Pathways
The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.
Pharmacokinetics
The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.
Result of Action
The primary result of this compound’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.
Action Environment
The action of this compound can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.
Biochemical Analysis
Biochemical Properties
The NPE-caged-proton plays a significant role in biochemical reactions. Upon photolysis, it releases a proton and a sulfate ion, leading to rapid acidifications . This property allows the this compound to interact with various enzymes, proteins, and other biomolecules, altering their activity due to the sudden change in pH .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. The rapid acidification caused by the release of the proton can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of the this compound is primarily through its ability to cause rapid acidifications. Upon photolysis, the this compound releases a proton and a sulfate ion, leading to a sudden decrease in pH . This can result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Metabolic Pathways
Given its role in causing rapid acidifications, it may interact with enzymes or cofactors involved in pH regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .
Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .
Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .
Scientific Research Applications
NPE-caged-proton has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study rapid acidification processes and pH-dependent reactions. In biology, it is employed to investigate cellular processes that are influenced by changes in pH, such as enzyme activity and ion channel function. In medicine, this compound is used in research related to drug delivery and the development of pH-sensitive therapeutic agents .
Comparison with Similar Compounds
Similar Compounds:
- NPE-caged-adenosine triphosphate
- NPE-caged-guanosine triphosphate
- NPE-caged-adenosine diphosphate ribose
Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .
Properties
CAS No. |
1186195-63-0 |
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Molecular Formula |
C8H9NNaO6S |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
sodium;1-(2-nitrophenyl)ethyl sulfate |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |
InChI Key |
SSIPIRXPVMRXSA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |
Synonyms |
Alternative Name: NPE-caged-sulfate |
Origin of Product |
United States |
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